5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

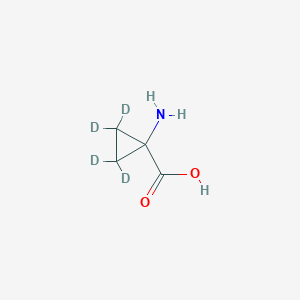

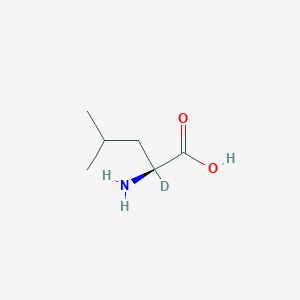

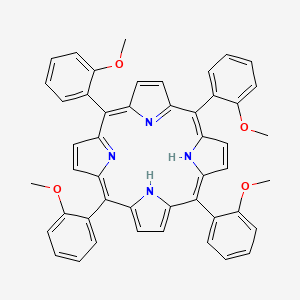

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is a type of porphyrin molecule. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). This particular porphyrin has methoxyphenyl substituents at the 5, 10, 15, and 20 positions .

Synthesis Analysis

The synthesis of this compound involves the use of a mesoporous silica material (MCM-41) as a sacrificial template. The porphyrin, which consists of methoxy groups as the electron-rich center, is integrated with mesoporous carbon nitride (MCN) to create a composite material . This composite material is then used for the electrocatalytic reduction of oxygen .Molecular Structure Analysis

The molecular formula of 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is C48H38N4O4 . It has an average mass of 734.840 Da and a monoisotopic mass of 734.289307 Da .Chemical Reactions Analysis

This compound acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions . It also shows high selectivity for two-electron oxygen reduction to H2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molar extinction coefficients, fluorescence quantum yields, and lifetimes . Its electrochemical behaviors were examined using cyclic voltammetry (CV) . Dielectric properties such as the conductivity and the real and imaginary parts of the dielectric modulus were investigated as a function of temperature and frequency .Mechanism of Action

The mechanism of action of this compound involves the electrocatalytic reduction of oxygen. It shows a higher onset potential for the oxygen reduction reaction (ORR) than the bare MCN . The ORR onset potential exhibited by this compound is comparable to several non-pyrolyzed mono-nuclear metal porphyrin integrated on carbon-based supports in both acidic and basic media .

Future Directions

properties

IUPAC Name |

5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O4/c1-53-41-17-9-5-13-29(41)45-33-21-23-35(49-33)46(30-14-6-10-18-42(30)54-2)37-25-27-39(51-37)48(32-16-8-12-20-44(32)56-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)31-15-7-11-19-43(31)55-3/h5-28,49-50H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCMJASKOUQMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7OC)C8=CC=CC=C8OC)C9=CC=CC=C9OC)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332892 |

Source

|

| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29114-94-1 |

Source

|

| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.